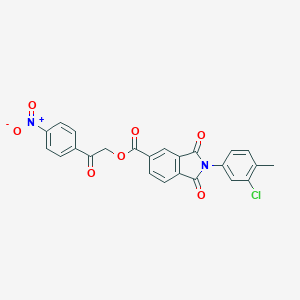
2-(4-nitrophenyl)-2-oxoethyl 2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitrophenyl)-2-oxoethyl 2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is an organic compound that belongs to the class of phthalimides This compound is characterized by the presence of a phthalimide core, substituted with a nitrophenyl group and a chloro-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-methylaniline with 2-(4-nitrophenyl)-2-oxoethyl phthalimide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetic acid, and may require catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-2-oxoethyl 2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-nitrophenyl)-2-oxoethyl 2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl and chloro-methylphenyl groups can interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
- Ethyl 4-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate
Uniqueness
2-(4-nitrophenyl)-2-oxoethyl 2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to its specific substitution pattern on the phthalimide core, which imparts distinct chemical and biological properties. Its combination of nitrophenyl and chloro-methylphenyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C24H15ClN2O7 |
|---|---|
Molecular Weight |
478.8 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C24H15ClN2O7/c1-13-2-6-17(11-20(13)25)26-22(29)18-9-5-15(10-19(18)23(26)30)24(31)34-12-21(28)14-3-7-16(8-4-14)27(32)33/h2-11H,12H2,1H3 |
InChI Key |
CDMVEHXMOCKBHU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Biphenyl-4-yl)-2-oxoethyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B341663.png)
![2-(4-Bromophenyl)-2-oxoethyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B341665.png)
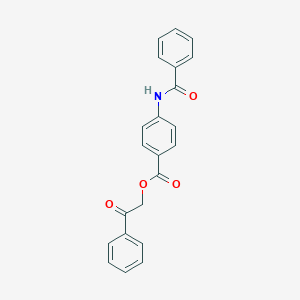
![2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 4-(4-BROMOBENZAMIDO)BENZOATE](/img/structure/B341667.png)
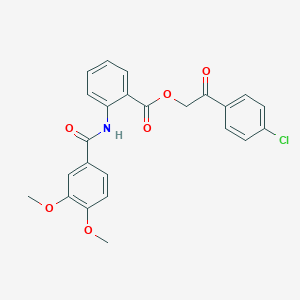
![2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-(4-NITROBENZAMIDO)BENZOATE](/img/structure/B341672.png)
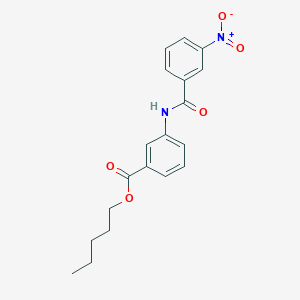

![2-(4-Bromophenyl)-2-oxoethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B341681.png)
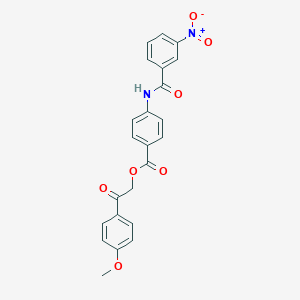
![2-(4-Chlorophenyl)-2-oxoethyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B341683.png)
![2-Oxo-2-phenylethyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B341684.png)
![Pentyl 4-[(4-bromobenzoyl)amino]benzoate](/img/structure/B341687.png)
![2-{3-Nitrophenyl}-2-oxoethyl 4-[(4-bromobenzoyl)amino]benzoate](/img/structure/B341688.png)
